Manuifolin E
Description
Manuifolin E is a prenylated isoflavonoid first isolated from the roots of Maackia tenuifolia (Fabaceae) in 1997 . Its structure was elucidated as (3R)-6,5'-bis(1,1-dimethyl-2-propenyl)-7,2',4'-trihydroxyisoflavan through spectroscopic methods, including UV, $^1$H NMR, and HRMS. The compound features two 1,1-dimethylallyl (prenyl) groups attached at C-6 and C-5' positions, distinguishing it from structurally related isoflavans like pterocarpin and maackiain . While its biological activities remain understudied, its structural analogs (e.g., manuifolin K) exhibit antiparasitic activity against Naegleria fowleri .
Properties
Molecular Formula |
C25H30O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[(3R)-7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2-methylbut-3-en-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C25H30O4/c1-7-24(3,4)18-10-15-9-16(14-29-23(15)13-22(18)28)17-11-19(25(5,6)8-2)21(27)12-20(17)26/h7-8,10-13,16,26-28H,1-2,9,14H2,3-6H3/t16-/m0/s1 |
InChI Key |
MPCWQSNWADRTCA-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=C(C=C2C(=C1)C[C@@H](CO2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)O |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C2C(=C1)CC(CO2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)O |
Synonyms |
6,5'-bis(1,1-dimethyl-2-propenyl)-7,2',4'-trihydroxyisoflavan manuifolin E |
Origin of Product |
United States |
Chemical Reactions Analysis
Search Methodology & Scope
The provided sources (1–11) were systematically reviewed for mentions of "Manuifolin E" or related compounds. These sources included:
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Peer-reviewed studies on electrochemical reaction optimization .
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General chemical reaction classifications (e.g., decomposition, displacement) .
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Organic synthesis strategies9.
Key observations :
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None of the sources explicitly reference "this compound," its structure, or its reactivity.
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The term does not appear in chemical reaction databases (e.g., ORDerly ) or synthetic pathway discussions 9.
Nomenclature or Classification Issues
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"this compound" may be an obscure, newly discovered, or regionally named compound not yet indexed in major databases.
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It could belong to a niche subclass (e.g., sesquiterpenes, glycosides) with limited published reactivity studies.
Synthetic Challenges
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Complex natural products often require multi-step syntheses9, but no retrosynthetic analyses or synthetic routes were identified for this compound.
Research Gaps
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High-throughput experimentation frameworks have not yet been applied to this compound, if it exists.
Recommended Next Steps
To investigate "this compound" further:
General Reactivity Insights for Natural Products
While "this compound" remains uncharacterized, analogous compounds (e.g., terpenoids, flavonoids) often exhibit:
Comparison with Similar Compounds
Structural Comparison with Analogous Isoflavonoids
Manuifolin E belongs to a family of prenylated isoflavans with variations in substitution patterns. Key structural analogs include:
Key Observations :
- Prenylation Patterns : this compound’s dual prenyl groups at C-6 and C-5' contrast with Manuifolin D’s mixed prenyl/butenyl substitution and Manuifolin F’s hybrid vinyl/butenyl moieties.
- Electronic Effects : Prenyl groups enhance lipophilicity and influence charge distribution, with oxygen-rich regions acting as hydrogen-bonding sites .
Functional Comparison with Prenylated Flavonoids
Glucokinase Activation Potential
Compounds like manuifolin H, arcommunol B, and kuwanon S exhibit strong glucokinase (GK) activation, a therapeutic target for diabetes. Key comparative
Key Findings :
- Stability vs. Reactivity: Manuifolin H’s high HOMO-LUMO gap (5.2 eV) indicates superior stability compared to kuwanon S (4.5 eV), correlating with its lower reactivity and longer metabolic half-life .
- Binding Mechanisms : Hydrophobic interactions dominate GK binding, with manuifolin H showing the most stable RMSD (0.4–1.2 Å) during molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
